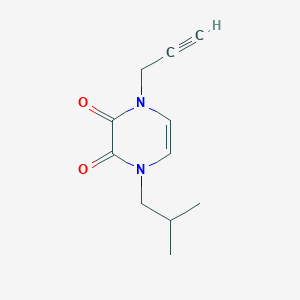

![molecular formula C18H19FN4O B6461373 2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548995-06-6](/img/structure/B6461373.png)

2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic molecule with multiple functional groups, including a tert-butyl group, a fluorophenyl group, an imidazo[1,2-b]pyridazine group, and a carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of an imidazo[1,2-b]pyridazine ring indicates a heterocyclic structure, which could have interesting electronic and steric properties. The fluorophenyl group would add additional electronic effects, while the tert-butyl group would provide steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications

2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in a variety of areas, including drug discovery, drug delivery, and medical imaging. This compound has been shown to have potential as an inhibitor of the protein kinase C (PKC) enzyme, which may be useful in the development of new drugs for treating cancer and other diseases. Additionally, this compound has been studied for its potential as a drug delivery system, as it is able to penetrate cell membranes and deliver drugs to target cells. Finally, this compound has been studied for its potential as a contrast agent for medical imaging, as it is able to bind to certain proteins and enhance their visibility on imaging scans.

Mechanism of Action

2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential as an inhibitor of the protein kinase C (PKC) enzyme. This enzyme is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The mechanism of action of this compound is not completely understood, but it is thought to bind to the active site of the enzyme, preventing it from performing its normal function.

Biochemical and Physiological Effects

This compound has been studied for its potential as an inhibitor of the protein kinase C (PKC) enzyme. Inhibition of this enzyme can lead to a variety of biochemical and physiological effects, including decreased cell growth, decreased differentiation, and increased apoptosis. Additionally, this compound has been shown to have a variety of other effects, including modulation of gene expression, inhibition of cell proliferation, and modulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for use in laboratory experiments. This compound is easy to synthesize, has a high purity, and is stable in a variety of conditions. Additionally, this compound is non-toxic and can be used in a variety of animal models. However, this compound has several limitations for use in laboratory experiments. This compound is not water soluble, has a low solubility in organic solvents, and is not very stable in the presence of light or heat. Additionally, this compound is expensive and can be difficult to obtain.

Future Directions

2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has the potential to be used in a variety of applications, including drug discovery, drug delivery, and medical imaging. Future research should focus on optimizing the synthesis method to increase the yield and improve the purity of the compound. Additionally, further research should be done to explore the potential applications of this compound, including its use as an inhibitor of the protein kinase C (PKC) enzyme and its potential as a drug delivery system. Finally, further research should be done to explore the potential of this compound as a contrast agent for medical imaging.

Synthesis Methods

2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized using two different methods. The first method involves the reaction of 4-fluoroaniline with 2-methyl-2-butyl imidazo[1,2-b]pyridazine-6-carbonyl chloride in the presence of triethylamine and acetonitrile. This reaction yields the desired compound in high yields. The second method involves the reaction of 4-fluoroaniline with 2-methyl-2-butyl imidazo[1,2-b]pyridazine-6-carbonyl chloride in the presence of triphenylphosphine and acetonitrile. This reaction yields the desired compound in moderate yields.

properties

IUPAC Name |

2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O/c1-18(2,3)15-11-23-16(21-15)9-8-14(22-23)17(24)20-10-12-4-6-13(19)7-5-12/h4-9,11H,10H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBCPRWYRBDUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461291.png)

![3-fluoro-2-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461293.png)

![5-fluoro-4-methyl-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461301.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid](/img/structure/B6461309.png)

![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)

![2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461340.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461347.png)

![2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461355.png)

![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B6461369.png)

![4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461381.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)

![2-methoxy-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461391.png)

![2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461395.png)